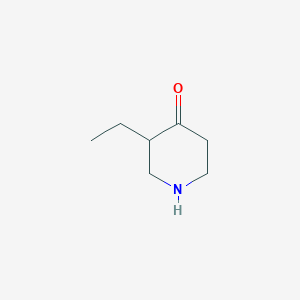

3-Ethylpiperidin-4-one

Übersicht

Beschreibung

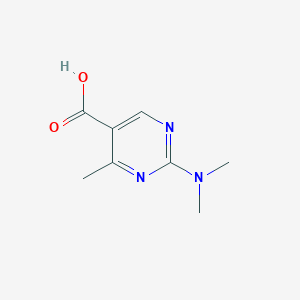

3-Ethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is used for experimental and research purposes .

Synthesis Analysis

Piperidine derivatives, such as 3-Ethylpiperidin-4-one, are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis

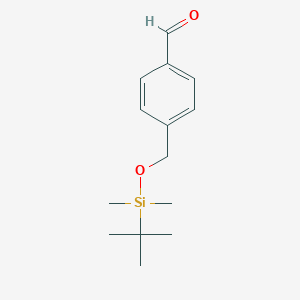

The molecular structure of 3-Ethylpiperidin-4-one consists of a six-membered piperidine ring with an ethyl group attached to the third carbon and a ketone functional group on the fourth carbon .Chemical Reactions Analysis

Piperidine derivatives, including 3-Ethylpiperidin-4-one, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Enantiospecific Synthesis of Piperidine Derivatives The enantiospecific synthesis of (3S, 4R)-3-amino-4-ethylpiperidine from (S)-(−)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement, highlights the potential for the creation of specific piperidine configurations useful in various scientific applications (Reilly, Anthony, & Gallagher, 2003).

Thermochemical Properties A study on the thermochemistry of ethylpiperidines provided insights into the combustion energies and enthalpies of formation, essential for understanding the energetic properties and stability of piperidine compounds (Silva, Cabral, & Gomes, 2006).

Conformational Studies Research on N-acyl-3-ethyl-difurylpiperidones focused on conformational studies based on coupling constant and torsional angle values, providing valuable data for the structural analysis of piperidine derivatives (Selvaraju & Manimekalai, 2018).

Hyperbranched Polymer Synthesis A study demonstrated the synthesis of a hyperbranched polymer based on piperidine-4-one, presenting a new class of polymer with a 100% degree of branching, suggesting applications in material science (Sinananwanich, Higashihara, & Ueda, 2009).

Crystal Structure Analysis Investigations into the crystal structure of various piperidin-4-one derivatives have provided insights into their molecular arrangements, which is crucial for understanding their chemical properties and potential applications in crystallography and material science (Gümüş et al., 2022).

Chemical Interactions and Biological Activities

PAF-Receptor Antagonist Synthesis Research into the synthesis of 4-aminopiperidines revealed their potential as PAF-receptor antagonists, indicating possible pharmacological applications (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Antiarrhythmic Activities A study on the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives, including 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, showed significant activities, suggesting therapeutic potential (Abdel-Hafez et al., 2009).

NMR Spectroscopy Studies Studies using NMR spectroscopy on certain 3-ethyl-4-hydroxy-4-phenylpiperidines provided unique insights into the chemical shifts and magnetic anisotropy effects, contributing to the understanding of molecular structure and behavior (Manimekalai, Maruthavanan, & Selvaraju, 2008).

Anticancer and Antioxidant Activities Research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues revealed significant anticancer and antioxidant activities, opening avenues for their use in therapeutic applications (Ahsan et al., 2020).

Zukünftige Richtungen

Piperidines, including 3-Ethylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction in the study of 3-Ethylpiperidin-4-one and similar compounds likely involves further exploration of their potential pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKJFJVXBZTLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455281 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpiperidin-4-one | |

CAS RN |

104777-74-4 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.